molecular formula C8H15Cl2N3O2 B2728490 Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride CAS No. 2171589-81-2

Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride

Cat. No. B2728490
M. Wt: 256.13
InChI Key: CAYHZEQILVCOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride, also known as MAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid, proline, and has been found to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride is not fully understood, but it is believed to act as a modulator of the NMDA receptor, which is involved in synaptic plasticity and memory formation. Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

In addition to its potential therapeutic applications, Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride has also been found to have anti-inflammatory effects and may help to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride in lab experiments is its high purity and stability. Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride. One area of focus is on developing more effective and specific drugs based on the structure of Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride. Another area of research is on understanding the underlying mechanisms of Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride's neuroprotective effects, which could lead to the development of new treatments for neurological disorders. Additionally, there is potential for research on the use of Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride in other areas, such as cancer treatment and cardiovascular disease.

Synthesis Methods

The synthesis of Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride involves the reaction of proline with 1-methylimidazole and methyl chloroformate. The resulting product is then treated with hydrochloric acid to obtain Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride dihydrochloride. This synthesis method has been optimized to produce high yields of pure Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride.

Scientific Research Applications

Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride has been found to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.

properties

IUPAC Name

methyl 2-amino-3-(1-methylimidazol-2-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-4-3-10-7(11)5-6(9)8(12)13-2;;/h3-4,6H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHZEQILVCOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride

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